An In-depth Technical Guide to 2-Methyl-5-nitroindoline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Methyl-5-nitroindoline: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-Methyl-5-nitroindoline (CAS No: 115210-54-3), a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. The document delineates the structural features and physicochemical properties of the molecule. A detailed, logical synthetic pathway is presented, including a step-by-step experimental protocol for the synthesis of its precursor, 2-methyl-5-nitroindole, and a generalized protocol for its subsequent reduction. The guide further explores the chemical reactivity of 2-Methyl-5-nitroindoline, focusing on the functional groups that render it a versatile intermediate. Applications, particularly its potential as a scaffold in drug discovery, are discussed. This whitepaper is intended for researchers, chemists, and professionals in drug development, offering foundational knowledge and practical insights into the utility of this compound.
Introduction and Core Molecular Features
2-Methyl-5-nitroindoline is a substituted indoline derivative characterized by a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring. The key structural features, a methyl group at the 2-position and a nitro group at the 5-position, impart a unique combination of steric and electronic properties. The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the basicity of the indoline nitrogen, making 2-Methyl-5-nitroindoline a versatile building block for the synthesis of more complex heterocyclic systems.
The molecular structure of 2-Methyl-5-nitroindoline is presented below:
This guide will systematically explore the chemical properties, synthesis, and reactivity of this compound, providing a technical foundation for its application in research and development.
Physicochemical and Structural Properties
The fundamental properties of 2-Methyl-5-nitroindoline are summarized in the table below. It is important to note that there is some discrepancy in the reported melting point in commercial listings, which may be attributable to differences in purity or crystalline form. The data presented here is a consolidation of available information from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 115210-54-3 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 51-54 °C (lit.) / 78-79 °C | [2] |
| Boiling Point (Predicted) | 322.5 °C | [2] |
| Density (Predicted) | 1.217 g/cm³ | [2] |
| InChI | 1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3 | |
| SMILES | CC1CC2=C(N1)C=CC(=C2)[O-] | [1] |
Solubility data for 2-Methyl-5-nitroindoline is not widely available in the literature. Based on its structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, acetone, and ethyl acetate.
Synthesis of 2-Methyl-5-nitroindoline
A logical and efficient synthetic route to 2-Methyl-5-nitroindoline proceeds in two main steps from commercially available 2-methylindole:
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Nitration: Electrophilic aromatic substitution on 2-methylindole to introduce a nitro group at the C5 position, yielding 2-methyl-5-nitroindole.
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Reduction/Hydrogenation: Reduction of the nitro group and simultaneous hydrogenation of the indole double bond to afford the target 2-Methyl-5-nitroindoline.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic pathway for 2-Methyl-5-nitroindoline.
Experimental Protocol: Synthesis of 2-Methyl-5-nitroindole (Precursor)
This protocol is based on established procedures for the nitration of 2-methylindole.[3]
Materials:
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2-Methylindole
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Ice-water bath
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Deionized water
Procedure:
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In a flask equipped with a magnetic stirrer and maintained at 0 °C using an ice-water bath, cautiously add 2-methylindole (2.0 mmol) to concentrated sulfuric acid (2 mL) with vigorous stirring.
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In a separate beaker, prepare a solution of sodium nitrite (2.2 mmol) in concentrated sulfuric acid (2 mL).
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Add the sodium nitrite solution dropwise to the stirred 2-methylindole solution, ensuring the temperature is maintained at 0 °C.
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After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 10 minutes.
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Pour the reaction mixture into 8 mL of ice-water. A yellow precipitate of 2-methyl-5-nitroindole should form.
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Isolate the product by vacuum filtration and wash the solid thoroughly with cold water.
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Dry the product to obtain 2-methyl-5-nitroindole as a yellow solid. The reported yield for this reaction is high, typically around 96%.[3]
Generalized Protocol: Reduction to 2-Methyl-5-nitroindoline
The conversion of 2-methyl-5-nitroindole to 2-Methyl-5-nitroindoline involves the reduction of both the nitro group to an amine and the C2-C3 double bond of the indole ring. Catalytic hydrogenation is a standard and effective method for this type of transformation.
Materials:
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2-Methyl-5-nitroindole
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Palladium on carbon (Pd/C, 5-10 wt%)
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Ethanol or Ethyl Acetate (solvent)
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Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
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Dissolve 2-methyl-5-nitroindole in a suitable solvent such as ethanol in a flask designed for hydrogenation.
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Carefully add a catalytic amount of palladium on carbon (typically 5-10% by weight relative to the starting material) to the solution.
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Seal the reaction vessel and purge it with hydrogen gas.
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Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Chemical Reactivity and Potential Transformations
2-Methyl-5-nitroindoline possesses three primary sites of reactivity: the secondary amine of the indoline ring, the aromatic nitro group, and the benzene ring itself. This trifecta of functional groups makes it a highly adaptable chemical intermediate.
Caption: Reactivity map of 2-Methyl-5-nitroindoline.
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N-H Reactivity (Secondary Amine): The indoline nitrogen is nucleophilic and can readily undergo reactions such as N-alkylation and N-arylation. Deprotonation with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide), is a common strategy to introduce substituents at the N-1 position.
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Nitro Group Reactivity: The nitro group is a versatile functional group that can be readily reduced to a primary amine (5-amino-2-methylindoline). This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and reductive amination.
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Aromatic Ring Reactivity: The aromatic ring can undergo further electrophilic aromatic substitution, although the strong deactivating effect of the nitro group will direct incoming electrophiles and reduce the overall reactivity of the ring.
Spectroscopic and Analytical Profile
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ 7.8-8.0 ppm (m, 2H): Aromatic protons ortho and para to the nitro group.
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δ 6.5-6.7 ppm (d, 1H): Aromatic proton ortho to the indoline nitrogen.
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~4.0 ppm (br s, 1H): N-H proton of the indoline ring.
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~3.5 ppm (m, 1H): C2-H proton.
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~3.0 ppm (dd, 1H) & ~2.6 ppm (dd, 1H): C3-H protons (diastereotopic).
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~1.3 ppm (d, 3H): C2-Methyl protons.
Predicted ¹³C NMR (100 MHz, CDCl₃):
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~150-155 ppm: Aromatic C-N.
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~140-145 ppm: Aromatic C-NO₂.
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~125-130 ppm: Aromatic CH.
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~115-120 ppm: Aromatic CH.
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~105-110 ppm: Aromatic CH.
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~55-60 ppm: C2.
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~35-40 ppm: C3.
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~20-25 ppm: Methyl Carbon.
Predicted IR Spectroscopy (ATR):
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3350-3450 cm⁻¹: N-H stretch.
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2850-2960 cm⁻¹: C-H stretch (aliphatic).
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~1520 cm⁻¹ & ~1340 cm⁻¹: Asymmetric and symmetric N-O stretch of the nitro group.
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~1600 cm⁻¹: C=C stretch (aromatic).
Mass Spectrometry (Electron Ionization):
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Predicted [M]⁺: m/z 178.
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Key Fragments: Loss of NO₂ (m/z 132), loss of methyl (m/z 163), and other fragments consistent with the indoline structure.
Applications in Research and Drug Development
The indoline scaffold is a cornerstone in medicinal chemistry, and nitro-substituted aromatics are crucial intermediates in the synthesis of pharmaceuticals. While specific applications of 2-Methyl-5-nitroindoline are not extensively documented, its structure suggests significant potential as a versatile building block.
The related compound, 5-nitroindoline, has been utilized as a key intermediate in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are targets for anti-inflammatory drugs. The synthesis involves the reduction of the nitro group to an amine, followed by further functionalization. It is highly probable that 2-Methyl-5-nitroindoline could serve a similar role, with the C2-methyl group providing a handle to explore structure-activity relationships (SAR) related to steric bulk and lipophilicity near the core scaffold.
Furthermore, the ability to selectively modify the three reactive sites of the molecule allows for the generation of diverse chemical libraries for screening against various biological targets. The conversion of the nitro group to an amine, for example, yields a 5-amino-2-methylindoline, a trifunctional scaffold that can be elaborated in multiple directions to create novel chemical entities for drug discovery programs.
Safety and Handling
2-Methyl-5-nitroindoline is classified as a hazardous substance and should be handled with appropriate precautions by trained personnel.
| Hazard Class | Statement | Precautionary Codes |
| Acute Toxicity | Toxic if swallowed. (H301) | P301 + P310 + P330 |
| Skin Irritation | Causes skin irritation. (H315) | P302 + P352 |
| Eye Irritation | Causes serious eye irritation. (H319) | P305 + P351 + P338 |
| Respiratory | May cause respiratory irritation. (H335) | - |
Handling Recommendations:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Methyl-5-nitroindoline is a valuable heterocyclic intermediate with significant potential for application in synthetic chemistry and drug discovery. Its well-defined structure, featuring multiple reactive sites, allows for its use as a versatile scaffold for the creation of complex molecules. While publicly available experimental data, particularly spectroscopic information, is limited, this guide provides a robust overview of its properties, a logical synthetic approach, and its anticipated reactivity based on sound chemical principles. As the demand for novel heterocyclic compounds in pharmaceutical research continues to grow, 2-Methyl-5-nitroindoline represents a promising and adaptable tool for medicinal chemists.
References
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ResearchGate. Supporting Information. [Link]
